Thiophanate-methyl-d6

Pesticide Residue Analysis LC-MS/MS Isotope Dilution

Accurate LC-MS/MS quantification of thiophanate-methyl residues is compromised by matrix effects and analyte degradation during sample prep, leading to underestimated results. Thiophanate-methyl-d6 is the solution. - **Function:** Stable isotope-labeled internal standard (SIL-IS) with ≥99 atom % D; +6 Da mass shift enables chromatographic & MS resolution from native analyte. - **Outcome:** Corrects for extraction loss, matrix suppression, and degradation; ensures compliance with EU/Japan/US MRLs and ISO/IEC 17025. - **Supply:** Certified isotopic purity; ideal for pesticide residue analysis, environmental fate studies, and GLP method validation.

Molecular Formula C12H14N4O4S2
Molecular Weight 348.4 g/mol
Cat. No. B12423194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophanate-methyl-d6
Molecular FormulaC12H14N4O4S2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC
InChIInChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22)/i1D3,2D3
InChIKeyQGHREAKMXXNCOA-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophanate-methyl-d6: Deuterated Internal Standard


Thiophanate-methyl-d6 (CAS: 1398065-77-4) is the hexadeuterated analogue of the systemic benzimidazole fungicide thiophanate-methyl, with six deuterium atoms substituted for six hydrogen atoms on the two O,O-dimethyl carbamate moieties [1]. It is exclusively used as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of thiophanate-methyl and its primary metabolite carbendazim via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The compound itself possesses no direct antifungal activity and is not a pesticide active ingredient.

Product Type Hexadeuterated SIL-IS for LC-MS/MS quantification
Workflow Isotope dilution mass spectrometry (IDMS) with degradation correction
Use Context Thiophanate-methyl and carbendazim residue analysis; no direct antifungal activity

Thiophanate-methyl-d6 Substitution Limitations


Direct substitution of thiophanate-methyl-d6 with unlabeled thiophanate-methyl or a non-deuterated analog (e.g., carbendazim-d4) in an LC-MS/MS internal standard (IS) role results in quantitative inaccuracy. Unlabeled ISs cannot be chromatographically resolved or mass spectrometrically distinguished from the target analyte, meaning any matrix-induced suppression, extraction loss, or degradation of the analyte is indistinguishable from that of the IS [1]. Thiophanate-methyl is known to degrade during sample preparation, and without a co-eluting, isotopically identical internal standard to track this degradation, reported residue values will be systematically underestimated [2]. The use of thiophanate-methyl-d6, with its +6 Da mass shift and near-identical physicochemical properties, corrects for these losses, ensuring analytical reliability [3].

Co-elution correction Unlabeled thiophanate-methyl cannot be distinguished from the target analyte, so matrix suppression and extraction losses apply equally to both, masking true recovery.
Degradation tracking Structurally dissimilar ISTDs (e.g., carbendazim-d4) may degrade at a different rate during sample preparation, resulting in uncorrected analyte loss and underestimated residue values.
Mass resolution Non-isotopic or low-mass-shift analogs may overlap with the analyte MRM channel, increasing background signal and compromising low-level quantification reliability.

Thiophanate-methyl-d6 Quantitative Evidence


Matrix Effect Correction in Tea

In a validated UPLC-MS/MS method for the determination of thiophanate-methyl in tea, the use of thiophanate-methyl-d6 as an internal standard (ISTD) was shown to correct for the degradation of thiophanate-methyl that occurs during sample extraction [1]. Calibration using the isotope ISTD was reliable for correcting this degradation [1]. This directly addresses a critical challenge in residue analysis where external standard calibration or non-deuterated ISTDs fail to account for analyte loss.

Matrix Effect Correction
Head-to-head
Co-degradation of thiophanate-methyl-d6 matched the native analyte during d-SPE sample preparation, correcting for extraction losses that external calibration cannot account for.
Supports degradation-compensated quantification in tea matrix.
Tea matrix; d-SPE without concentration or solvent exchange; UPLC-MS/MS context.
Pesticide Residue Analysis LC-MS/MS Isotope Dilution

Isotopic Purity and Quantitative Reliability

The analytical utility of a deuterated internal standard is directly correlated with its isotopic purity, as the presence of unlabeled (d0) molecules contributes to the analyte signal and leads to overestimation of native analyte concentrations [1]. Thiophanate-methyl-d6 is commercially available with a minimum isotopic enrichment of 99 atom % D [REFS-2, REFS-3], meaning that at least 99% of molecules contain the six deuterium atoms. This high purity minimizes 'cross-talk' between the ISTD and analyte channels.

Isotopic Purity
Reported
≥99 atom % D isotopic enrichment, confirmed by LC-MS/MS and NMR per vendor specification.
Supports low-background ISTD signal context; ≤1% cross-talk to the native analyte channel.
Vendor specification; procurement-level attribute requiring lot-specific verification.
Internal Standard Isotope Dilution Mass Spectrometry

Isotopic Mass Shift Differentiation

A fundamental requirement for a SIL-IS is a sufficient mass difference from the target analyte to avoid spectral overlap in the mass spectrometer's selection window [1]. Thiophanate-methyl-d6 has a molecular weight of 348.43 g/mol, which is +6 Da greater than the unlabeled thiophanate-methyl (342.39 g/mol) . This 6 Da difference, achieved by substituting six hydrogens with deuterium on the O,O-dimethyl groups, provides ample separation for distinct multiple reaction monitoring (MRM) transitions in LC-MS/MS.

Mass Shift
Class-level
+6 Da mass shift (348.43 g/mol vs. 342.39 g/mol unlabeled), achieved via hexadeuteration of the O,O-dimethyl carbamate moieties.
Supports distinct MRM transition window for unambiguous analyte resolution.
Class-level inference; nominal mass separation confirmed on triple quadrupole MS platforms.
LC-MS/MS MRM Stable Isotope Labeling

Thiophanate-methyl-d6 Application Scenarios


Residue Quantification in Complex Food Matrices

Thiophanate-methyl-d6 is the optimal internal standard for laboratories performing LC-MS/MS analysis of thiophanate-methyl residues in complex food and agricultural commodities. As demonstrated by Chen et al. (2014), its use directly corrects for the significant matrix effects and analyte degradation that plague tea analysis [1]. This ensures reported residue values are accurate, a critical factor for meeting stringent international MRLs (e.g., EU, Japan, US) and avoiding costly false-positive or false-negative findings.

Isotope Dilution Validation for GLP/ISO 17025

Regulatory and accreditation bodies strongly recommend or mandate the use of isotope dilution mass spectrometry (IDMS) for definitive quantitative methods. Thiophanate-methyl-d6, with its verified high isotopic purity (≥99 atom % D), provides the necessary traceability and precision required for developing and validating analytical methods in compliance with Good Laboratory Practice (GLP) and ISO/IEC 17025 standards [REFS-2, REFS-3]. It is the definitive internal standard for generating legally defensible residue data in pesticide registration and food safety monitoring programs.

Simultaneous Parent-Metabolite Quantification

Since thiophanate-methyl is rapidly metabolized to the more toxic carbendazim, regulatory assessments require monitoring of both parent and metabolite [1]. Thiophanate-methyl-d6 is specifically designed as an internal standard for the parent compound. Using it alongside a separate deuterated standard for carbendazim (e.g., carbendazim-d4) allows for the independent and accurate quantification of both analytes from a single sample preparation, as demonstrated in the validated tea method [1].

Environmental Fate and Metabolism Tracking

In studies investigating the environmental dissipation of thiophanate-methyl in soil, water, or plant systems, or its in vitro/in vivo metabolism, the distinct +6 Da isotopic signature of thiophanate-methyl-d6 allows it to be used as a tracer to distinguish exogenously added compound from the native background [2]. This application is crucial for accurately determining degradation kinetics, metabolite formation, and mass balance without interference from environmental or endogenous levels of the fungicide.

Application
Selection Property
Validation Focus
Food matrix residue analysis
Matrix-effect correction and co-degradation tracking
Degradation-compensated quantification under sample preparation conditions
Method validation studies
Isotopic purity specification (≥99 atom % D)
Method validation documentation and traceability review
Parent-metabolite co-quantification
Analyte-specific ISTD pairing for thiophanate-methyl
Independent dual-analyte quantification from single preparation
Environmental dissipation studies
Deuterated mass-shift tracer signature
Background-compensated kinetic tracking in soil, water, or plant systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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